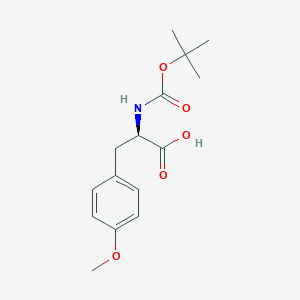

Boc-D-tyr(ME)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWWWZWJISHVOU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426919 | |

| Record name | BOC-O-METHYL-D-TYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68856-96-2 | |

| Record name | BOC-O-METHYL-D-TYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-D-tyr(ME)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-tyr(ME)-OH is a synthetically modified amino acid derivative that plays a crucial role as a building block in the chemical synthesis of peptides.[1] As a non-natural, protected form of the D-enantiomer of tyrosine, its unique structural features are instrumental in the precise, stepwise construction of peptide chains, particularly within the framework of solid-phase peptide synthesis (SPPS).[1] The incorporation of this D-amino acid into a peptide sequence can significantly alter the peptide's structure and function, a property that is leveraged in the development of novel peptide-based therapeutics.[1] This guide provides an in-depth overview of the structure, physicochemical properties, and a detailed experimental protocol for the application of this compound in peptide synthesis.

Molecular Structure and Key Features

The structure of this compound is derived from the amino acid D-tyrosine and is characterized by two critical protecting groups:

-

Boc (tert-butyloxycarbonyl) Group: Attached to the alpha-amino group, the Boc group serves as a temporary protecting element.[1] Its primary function is to prevent the amino group from participating in unwanted reactions during the peptide coupling step. A key advantage of the Boc group is its stability under a variety of chemical conditions, yet it can be readily and selectively removed using moderately acidic conditions, such as with trifluoroacetic acid (TFA).[1] This acid-lability is a cornerstone of the Boc-SPPS strategy.

-

Methyl Ether (ME) Group: The hydroxyl group of the tyrosine side-chain is protected by a methyl ether. This is necessary because the phenolic hydroxyl group is nucleophilic and could otherwise engage in side reactions during peptide synthesis. The methyl ether is a robust protecting group that is stable to the acidic conditions used for Boc group removal, ensuring the integrity of the side chain throughout the synthesis.

The stereochemistry at the alpha-carbon is that of the D-enantiomer, a non-proteinogenic form of tyrosine. The introduction of D-amino acids into peptides can enhance their proteolytic stability, modulate their conformational properties, and alter their biological activity.

The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H21NO5 | |

| Molecular Weight | 295.33 g/mol | |

| CAS Number | 68856-96-2 | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥97% | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Storage Temperature | 4°C |

Experimental Protocol: Incorporation of this compound in Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of a this compound residue into a peptide chain using manual Boc-SPPS on a Merrifield resin. This protocol is representative and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (for Fmoc chemistry, if applicable for hybrid strategies)

-

Acetic anhydride

-

Pyridine

-

Cold diethyl ether

-

Scavenger cocktail (e.g., p-cresol, thioanisole)

-

Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Procedure:

-

Resin Swelling and Preparation:

-

Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes.

-

Wash the resin multiple times with DCM to remove any impurities.

-

-

First Amino Acid Coupling (if not pre-loaded):

-

Couple the first Boc-protected amino acid (the C-terminal residue) to the resin. This is typically achieved using a pre-activated ester or by in-situ activation.

-

-

Boc-SPPS Cycle for Peptide Elongation: Each cycle consists of deprotection, neutralization, and coupling steps.

-

Deprotection:

-

Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.

-

Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF until the resin is no longer acidic.

-

Wash the resin extensively with DCM and DMF to remove excess DIEA.

-

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (typically 3-4 equivalents relative to the resin substitution) with a coupling reagent such as DCC or DIC (1 equivalent) in the presence of HOBt (1 equivalent) in DMF.

-

Add the activated this compound solution to the reaction vessel containing the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride and pyridine in DCM, for about 30 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

-

-

Repeat SPPS Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin extensively with DCM and dry it under vacuum.

-

Cleave the peptide from the resin and remove the side-chain protecting groups (note: the methyl ether on Tyr is stable to TFA but will be cleaved by strong acids like HF). This is typically achieved by treating the peptide-resin with a strong acid such as anhydrous HF or TFMSA, often in the presence of a scavenger cocktail to prevent side reactions.

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration and wash it several times with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide for identity and purity using analytical RP-HPLC and mass spectrometry.

-

Visualization of the Boc-SPPS Workflow

The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis for the incorporation of an amino acid like this compound.

Caption: A single cycle of the Boc-SPPS workflow.

Role in Drug Development

The use of this compound and other non-natural amino acids is a key strategy in modern drug discovery and development. By incorporating this building block into a peptide sequence, researchers can:

-

Enhance Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which primarily recognize L-amino acids. This can lead to a longer in vivo half-life.

-

Modulate Receptor Binding and Activity: The stereochemistry and modified side chain of O-methyl-D-tyrosine can alter the peptide's conformation and its interaction with biological targets, such as receptors and enzymes. This can lead to changes in binding affinity, selectivity, and functional activity (agonist vs. antagonist).

-

Fine-Tune Pharmacokinetic Properties: Modifications to the amino acid structure can influence properties such as solubility and membrane permeability.

This compound has been utilized in the synthesis of various peptide analogs, including those targeting G-protein coupled receptors. For example, O-methyltyrosine is a structural component of some potent vasopressin and oxytocin antagonists.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug developers. Its unique combination of a D-amino acid scaffold and orthogonal protecting groups for the amine and side-chain functionalities allows for the precise and controlled synthesis of modified peptides. The incorporation of this non-natural amino acid provides a powerful tool for modulating the biological and pharmacological properties of peptides, thereby facilitating the development of novel and improved peptide-based therapeutics.

References

An In-depth Technical Guide to N-alpha-Boc-O-methyl-D-tyrosine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha-(tert-butoxycarbonyl)-O-methyl-D-tyrosine, commonly referred to as N-alpha-Boc-O-methyl-D-tyrosine, is a synthetic amino acid derivative that plays a crucial role in the fields of peptide synthesis and drug discovery. As a protected form of the non-proteinogenic D-isomer of O-methyl-tyrosine, it offers unique advantages in the design of novel peptides and peptidomimetics with enhanced biological stability and specific pharmacological profiles. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of N-alpha-Boc-O-methyl-D-tyrosine, tailored for researchers and professionals in the life sciences.

The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This increased stability translates to a longer in-vivo half-life, a critical attribute for therapeutic peptides. The O-methylation of the tyrosine phenol group further modifies the electronic and steric properties of the side chain, potentially influencing receptor binding affinity and specificity.

Physicochemical Properties

N-alpha-Boc-O-methyl-D-tyrosine is a white to off-white solid. Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, which is readily removable under acidic conditions, and a methyl ether on the phenolic hydroxyl group of the tyrosine side chain.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| Molecular Weight | 295.33 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 92-96 °C (for L-isomer) | [3] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. | [2] |

Spectroscopic Data

Reference ¹H NMR Data (Boc-L-Tyrosine methyl ester in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.95 | d | Aromatic CH |

| 6.74 | d | Aromatic CH |

| 5.08 | br s | NH |

| 4.54 | m | α-CH |

| 3.70 | s | OCH₃ (ester) |

| 3.03 | m | β-CH₂ |

| 1.42 | s | Boc (C(CH₃)₃) |

Reference ¹³C NMR Data (Boc-L-Tyrosine methyl ester in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O (ester) |

| 155.5 | C=O (Boc) |

| 155.2 | Aromatic C-O |

| 130.3 | Aromatic CH |

| 127.8 | Aromatic C |

| 115.4 | Aromatic CH |

| 80.1 | Boc C(CH₃)₃ |

| 54.8 | α-CH |

| 52.2 | OCH₃ (ester) |

| 37.5 | β-CH₂ |

| 28.3 | Boc C(CH₃)₃ |

Note: The chemical shifts for the D-isomer are expected to be identical to the L-isomer in an achiral solvent. Chiral chromatography or NMR with a chiral shift reagent would be required to distinguish the enantiomers.

Experimental Protocols

Synthesis of N-alpha-Boc-O-methyl-D-tyrosine

A general procedure for the Boc protection of an amino acid can be adapted for the synthesis of N-alpha-Boc-O-methyl-D-tyrosine, starting from O-methyl-D-tyrosine.

Materials:

-

O-methyl-D-tyrosine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or other acid for pH adjustment

Procedure:

-

Dissolve O-methyl-D-tyrosine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Chiral HPLC Analysis

To determine the enantiomeric purity of N-alpha-Boc-O-methyl-D-tyrosine, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of N-protected amino acid enantiomers.

Typical Method Parameters:

-

Column: A chiral column, such as one based on derivatized cellulose or amylose.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength where the aromatic ring of tyrosine absorbs (typically around 220 or 275 nm).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Room temperature or controlled at a specific temperature for better reproducibility.

Method development will be necessary to achieve baseline separation of the D- and L-enantiomers.

Applications in Research and Drug Development

The primary application of N-alpha-Boc-O-methyl-D-tyrosine is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for its incorporation into a growing peptide chain, and its subsequent removal under acidic conditions enables the elongation of the peptide.

Role in Enhancing Peptide Stability

The incorporation of D-amino acids, such as O-methyl-D-tyrosine, into a peptide backbone significantly enhances its resistance to proteolytic degradation. This is because proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a longer half-life in biological systems.

Modulation of Biological Activity

The O-methylation of the tyrosine side chain can have a significant impact on the biological activity of a peptide. This modification can:

-

Alter Receptor Binding: The methyl group can change the hydrogen bonding capacity and steric interactions of the side chain with its target receptor, potentially leading to increased or decreased binding affinity and selectivity.

-

Improve Pharmacokinetic Properties: The increased lipophilicity due to the methyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

While specific biological activity data for N-alpha-Boc-O-methyl-D-tyrosine itself is not widely reported, studies on peptides containing O-methyl-tyrosine have shown its utility in modulating biological responses. For example, in the context of opioid peptides, modifications to the tyrosine residue are known to significantly affect receptor binding and signaling.

Potential in Drug Design

The unique properties of N-alpha-Boc-O-methyl-D-tyrosine make it a valuable tool for medicinal chemists in the rational design of peptide-based therapeutics. Its use allows for the systematic exploration of structure-activity relationships (SAR) by introducing both stereochemical and side-chain modifications. This can lead to the development of drug candidates with improved efficacy, stability, and selectivity.

Conclusion

N-alpha-Boc-O-methyl-D-tyrosine is a specialized amino acid derivative with significant potential in the development of novel peptide therapeutics. Its key features—the D-configuration conferring enzymatic stability and the O-methylated side chain for modulating biological activity—provide researchers with a powerful tool to overcome some of the inherent limitations of natural peptides. This technical guide has provided an overview of its properties, synthesis, and applications, highlighting its importance for professionals in the field of drug discovery and development. Further research into the specific biological effects of peptides incorporating this unique building block will undoubtedly continue to expand its utility in creating the next generation of peptide-based medicines.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.

Core Function and Mechanism

The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds, thereby ensuring the sequential and controlled elongation of the peptide chain.[] The Boc group is characterized by its stability under neutral and basic conditions, but its facile cleavage under acidic conditions.[3] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[4][5]

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The deprotection, or cleavage, of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free α-amino group of the peptide and carbon dioxide.

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are added to the deprotection solution. Common scavengers include triethylsilane, anisole, and ethanedithiol.

Quantitative Data Summary

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Boc Deprotection Conditions and Efficiency

| Deprotection Reagent | Concentration | Reaction Time | Typical Efficiency | Reference |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | 15-30 minutes | >99% | |

| Neat Trifluoroacetic Acid (TFA) | 100% | Shorter, but less common | High |

Table 2: Common Coupling Reagents Used in Boc-SPPS

| Coupling Reagent | Activating Agent | Typical Coupling Time | Notes | Reference |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | 1-2 hours | Forms insoluble dicyclohexylurea (DCU) byproduct. | |

| Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | 1-2 hours | Forms soluble diisopropylurea (DIU) byproduct. | |

| HBTU | HOBt | 15-60 minutes | High efficiency, low racemization. | |

| HATU | HOAt | 15-60 minutes | Particularly effective for sterically hindered couplings. |

Table 3: Final Cleavage Cocktails for Boc/Bzl Strategy

| Cleavage Reagent | Scavengers | Reaction Time | Conditions | Notes | Reference |

| Anhydrous Hydrogen Fluoride (HF) | Anisole, p-cresol, thioanisole | 1-2 hours | 0 °C | Highly effective but extremely hazardous. Requires specialized apparatus. | |

| Trifluoromethanesulfonic acid (TFMSA) | Thioanisole, m-cresol | 1-2 hours | 0 °C | A strong acid alternative to HF. |

Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

-

Triethylamine (TEA, 1.2 eq) or other suitable base

-

Dichloromethane (DCM) or a suitable solvent mixture (e.g., dioxane/water)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

Procedure:

-

Dissolve the amino acid in the chosen solvent system.

-

Add the base and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.

Protocol 2: Manual Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition on a resin support.

Materials:

-

Peptide-resin

-

Deprotection solution: 50% TFA in DCM

-

Washing solvents: DCM, Isopropanol (IPA)

-

Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

-

Boc-protected amino acid (3 eq)

-

Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

-

Deprotection:

-

Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

-

-

Washing: Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DCM (3x) to remove residual acid.

-

Neutralization:

-

Treat the resin with the neutralization solution (10% DIEA in DCM) for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid with the chosen coupling reagents in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

The cycle is repeated for the addition of the next amino acid.

Visualizing the Workflow

To better illustrate the key processes in Boc-SPPS, the following diagrams have been generated using the Graphviz DOT language.

References

The Dual Role of Tyrosine O-Methylation: A Stable Modification for Probing and a Permanent Protecting Group in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenolic hydroxyl group of tyrosine is a critical functional moiety, central to its role in a vast array of biological processes. It is the primary site of phosphorylation, a key event in cellular signal transduction, and its nucleophilic nature presents a challenge in chemical synthesis, necessitating the use of protecting groups. This technical guide provides a comprehensive overview of the function of methyl ether protection on tyrosine, exploring its utility as a stable, non-hydrolyzable mimic of phosphotyrosine in biological studies and its application as a permanent protecting group in synthetic chemistry.

The Strategic Importance of the Tyrosine Hydroxyl Group

Tyrosine's phenolic hydroxyl group is a hub of biological activity. Its phosphorylation by tyrosine kinases initiates a cascade of downstream signaling events that regulate cell growth, differentiation, and metabolism.[1] Consequently, the ability to modulate the reactivity of this hydroxyl group is of paramount importance in both the study of these pathways and the development of therapeutic agents that target them. In the realm of peptide synthesis, this same reactivity necessitates protection to prevent unwanted side reactions, such as O-acylation, during the coupling of amino acids.[2][3]

O-Methyl Tyrosine: A Tool for Biological Investigation

The introduction of a methyl group to the hydroxyl moiety of tyrosine creates O-methyl-L-tyrosine (Tyr(Me)), a derivative that serves as a valuable tool for researchers. By replacing the phosphorylatable hydroxyl group with a stable methyl ether, scientists can probe the significance of tyrosine phosphorylation in a given biological system. Tyr(Me) can act as a non-hydrolyzable mimic of phosphotyrosine, helping to elucidate the structural and functional roles of this critical post-translational modification. Furthermore, O-methyl-L-tyrosine has been utilized in the development of therapeutic agents, particularly for conditions related to neurotransmitter imbalances like Parkinson's disease, due to its ability to inhibit enzymes such as tyrosine hydroxylase.[4][5]

Methyl Ether as a "Permanent" Protecting Group in Chemical Synthesis

In the context of chemical synthesis, particularly solid-phase peptide synthesis (SPPS), the methyl ether of tyrosine is considered a "permanent" or non-labile protecting group. Unlike more common protecting groups such as tert-butyl (tBu) or benzyl (Bzl) ethers, which are readily cleaved under acidic conditions (e.g., trifluoroacetic acid), the methyl ether is stable to the standard conditions of both Fmoc- and Boc-based SPPS. This stability makes it unsuitable for syntheses where the final deprotection of the tyrosine side chain is desired. However, for applications where the permanent modification of the tyrosine hydroxyl group is the goal, the methyl ether is an ideal choice.

The cleavage of a methyl ether from a phenolic hydroxyl group requires harsh conditions, such as treatment with strong Lewis acids like boron tribromide (BBr3) or trimethylsilyl iodide (TMSI), which are generally not compatible with the integrity of a peptide backbone.

Experimental Protocols

Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

A common precursor for the synthesis of O-methylated tyrosine is N-α-Boc-protected tyrosine.

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine

-

Dichloromethane (DCM)

-

0.5 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Suspend L-tyrosine (1 equivalent) in dichloromethane.

-

Add triethylamine (1.3 equivalents).

-

Under an ice-salt bath, slowly add a solution of Boc anhydride (1.1 equivalents) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture and wash the filter cake with dichloromethane.

-

Combine the organic phases and wash sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from petroleum ether to yield Boc-L-tyrosine as a solid.

O-Methylation of N-Protected Tyrosine Derivatives

The selective O-methylation of tyrosine can be challenging due to the potential for competing N-methylation. The choice of reaction conditions and N-protecting group is crucial for achieving high yields of the desired O-methylated product.

Materials:

-

N-protected tyrosine derivative (e.g., N-trifluoroacetyl-tyrosine t-butyl ester)

-

Methyl iodide (MeI)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

Procedure:

-

Dissolve the N-protected tyrosine derivative in acetonitrile.

-

Add potassium carbonate to the solution.

-

Add methyl iodide and reflux the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent.

-

The crude product is then purified by column chromatography.

Note: This method can lead to a mixture of O-methyl and O,N-dimethylated products, with the ratio depending on the N-protecting group and reaction conditions.

Materials:

-

N-protected tyrosine derivative

-

Methanol (MeOH)

-

1,2-Bis(diphenylphosphino)ethane (DPPE)

-

Diisopropyl azodicarboxylate (DIAD)

Procedure:

-

Dissolve the N-protected tyrosine derivative in a suitable solvent such as tetrahydrofuran (THF).

-

Add methanol, DPPE, and DIAD.

-

Stir the reaction at room temperature and monitor its progress.

-

The use of DPPE in place of triphenylphosphine and DIAD instead of diethyl azodicarboxylate (DEAD) has been shown to significantly improve the selectivity for O-methylation over N-methylation.

Quantitative Data

The following table summarizes the yields of various O-methylation reactions of N-protected tyrosine derivatives.

| N-Protecting Group | Methylating Agent/Conditions | Product(s) | Yield (%) | Reference |

| N-trifluoroacetyl- | MeI, K2CO3, CH3CN, reflux | O-methyl and O,N-dimethyl derivatives | Mixture | |

| N-trifluoroacetyl- | DPPE, DIAD, MeOH | O-methyl derivative | ~60 | |

| N-(m-trifluoromethyl)phenylsulfonyl- | MeI, Li2CO3 | Exclusively O,N-dimethyl derivative | - | |

| N-(m-trifluoromethyl)phenylsulfonyl- | DPPE, DIAD, MeOH | O-methyl derivative as major product | ~60 |

Signaling Pathways and Experimental Workflows

Tyrosine Kinase Signaling Pathway

The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, highlighting the central role of tyrosine phosphorylation.

References

- 1. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

Boc-D-tyr(ME)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-methyl-D-tyrosine, commonly known as Boc-D-Tyr(Me)-OH. It is a crucial non-natural amino acid derivative employed in the synthesis of modified peptides for various research and drug development applications.[1] This document details its chemical properties, applications in peptide synthesis, and relevant experimental considerations.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for accurate experimental design and execution, particularly in stoichiometric calculations for peptide synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][2][3] |

| Molecular Weight | 295.33 g/mol | [2] |

| CAS Number | 68856-96-2 | |

| Appearance | White to light yellow or beige powder | |

| Purity | ≥97% (Typical) |

Role in Peptide Synthesis

This compound is a specialized building block for the incorporation of O-methyl-D-tyrosine into peptide chains, primarily through Solid-Phase Peptide Synthesis (SPPS). The D-configuration of the amino acid introduces significant structural changes to the peptide backbone, which can be leveraged to enhance stability against enzymatic degradation.

The molecule features two key protecting groups:

-

tert-Butoxycarbonyl (Boc) Group: This group protects the α-amino functionality. It is stable under a wide range of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), a cornerstone of the Boc-SPPS strategy.

-

O-Methyl (Me) Group: The hydroxyl group of the tyrosine side chain is protected by a methyl ether. This is a robust protecting group that prevents unwanted side reactions at the phenolic hydroxyl group during synthesis and is stable to the acidic conditions used for Boc group removal.

The strategic use of these protecting groups allows for the controlled and sequential addition of amino acids to a growing peptide chain.

Experimental Protocols

While specific experimental conditions can vary based on the peptide sequence and scale, the following outlines a general protocol for the use of this compound in Boc-SPPS.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical cycle for the incorporation of an amino acid like this compound onto a resin-bound peptide chain.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

-

Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

2. Boc Deprotection:

-

Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Wash the resin extensively with DCM and a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIEA) in DCM) to neutralize the resulting ammonium salt.

-

Further wash the resin with DCM and DMF to prepare for the coupling step.

3. Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound by dissolving it in DMF or DCM with a coupling reagent (e.g., HBTU, HATU) and a base such as DIEA.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test.

4. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

5. Cycle Repetition:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The O-methyl group on the tyrosine derivative is stable to these conditions and will remain on the final peptide.

7. Purification and Analysis:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The final product is characterized by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes and relationships involving this compound.

References

Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-α-tert-Butyloxycarbonyl-O-methyl-D-tyrosine (Boc-D-Tyr(Me)-OH), a crucial building block in peptide synthesis and drug development. This non-natural amino acid derivative is instrumental in creating modified peptides with enhanced stability, receptor affinity, and pharmacokinetic profiles.

Compound Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][2] |

| Molecular Weight | 295.33 g/mol | [1][2][3] |

| Appearance | White to off-white powder | |

| Purity | ≥97% (HPLC) | |

| Melting Point | 93-97 °C | |

| Storage | Store at 2-8°C |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the protection of the amino group of D-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the methylation of the phenolic hydroxyl group.

Experimental Protocols

Step 1: Synthesis of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH)

This procedure outlines the protection of the amino group of D-tyrosine.

-

Materials:

-

D-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

-

Procedure:

-

Dissolve D-tyrosine in a suitable solvent system (e.g., a mixture of THF and water or DCM).

-

Add a base such as sodium bicarbonate or triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 0.5 M HCl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization from a solvent system like ethyl acetate/petroleum ether to yield pure Boc-D-Tyr-OH.

-

Step 2: Synthesis of this compound

This protocol describes the O-methylation of the phenolic hydroxyl group of Boc-D-Tyr-OH.

-

Materials:

-

Boc-D-Tyr-OH

-

Methyl iodide (MeI) or Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve Boc-D-Tyr-OH in an anhydrous solvent such as DMF or THF.

-

Add a base like potassium carbonate or sodium hydride to the solution and stir for a short period at room temperature.

-

Add methyl iodide or dimethyl sulfate dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques employed.

Spectroscopic and Physical Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the methyl ether group (singlet, ~3.7 ppm), the aromatic protons (doublets, ~6.8 and ~7.1 ppm), and the α- and β-protons of the amino acid backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons (acid and Boc), the quaternary carbon of the Boc group, the aromatic carbons, the methoxy carbon, and the carbons of the amino acid backbone. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound (m/z ≈ 296 [M+H]⁺ or 294 [M-H]⁻). |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized this compound.

-

Method: Reversed-phase HPLC (RP-HPLC) is a standard method.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

Procedure:

-

Dissolve a few milligrams of the purified product in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data and assign the peaks to the corresponding protons and carbons in the molecule.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Method: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Identify the molecular ion peak and compare it with the calculated molecular weight.

-

Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the synthesis and its application.

Caption: Synthetic pathway of this compound and its application.

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) cycle.

References

Orthogonality of Boc and Me Protecting Groups: A Technical Guide for Researchers

An in-depth exploration of the chemical principles, experimental protocols, and strategic application of tert-butyloxycarbonyl (Boc) and methyl (Me) protecting groups in complex organic synthesis.

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the judicious selection and strategic deployment of protecting groups are paramount to achieving desired molecular architectures. Among the vast arsenal of protective functionalities, the tert-butyloxycarbonyl (Boc) group for amines and the methyl (Me) ether for hydroxyl groups stand out for their distinct reactivity profiles, which allow for their orthogonal application. This technical guide provides a comprehensive overview of the chemical basis for their orthogonality, detailed experimental protocols for their installation and selective removal, and illustrative examples of their application in contemporary research.

Core Principles of Orthogonality: Boc vs. Me

The concept of orthogonality in the context of protecting groups refers to the ability to deprotect one functional group without affecting another. The successful orthogonal application of Boc and Me groups hinges on their differential lability under various reaction conditions.

The Boc group is a widely used, acid-labile protecting group for primary and secondary amines. Its cleavage is typically achieved under mild to strong acidic conditions, proceeding through a stable tert-butyl cation intermediate. This susceptibility to acid dictates its strategic use in synthetic pathways.

Conversely, the methyl ether is a robust protecting group for alcohols and phenols. It is characterized by its high stability across a broad range of reaction conditions, including strongly basic and most acidic environments. The cleavage of a methyl ether requires harsh conditions, typically involving strong Lewis acids such as boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI).

This fundamental difference in stability forms the basis of their orthogonality. A Boc-protected amine can be selectively deprotected in the presence of a methyl ether using acidic conditions that leave the ether linkage intact.

Data Presentation: Stability and Deprotection Conditions

The following tables summarize the stability and common deprotection conditions for Boc and methyl protecting groups, providing a quantitative basis for their orthogonal use.

Table 1: Stability of Boc and Methyl Protecting Groups under Various Conditions

| Condition | Boc Group Stability | Methyl Ether Stability | Orthogonality |

| Strongly Acidic (e.g., TFA, HCl in Dioxane) | Labile (Cleaved) | Stable | High (Boc can be selectively removed) |

| Strongly Basic (e.g., NaOH, KOH) | Stable | Stable | N/A |

| Nucleophilic | Generally Stable | Stable | N/A |

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Stable | N/A |

| Strong Lewis Acids (e.g., BBr₃, TMSI) | Labile (Cleaved) | Labile (Cleaved) | Low (Both groups are likely to be removed) |

Table 2: Common Deprotection Protocols and Their Selectivity

| Protecting Group | Reagents and Conditions | Typical Reaction Time | Comments |

| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v) | 30 min - 2 h | Highly efficient and common method. Methyl ethers are stable under these conditions. |

| Boc | 4M HCl in 1,4-Dioxane | 1 - 4 h | Another standard method. Methyl ethers are generally stable.[1] |

| Methyl Ether | Boron tribromide (BBr₃) in DCM | 1 - 12 h | Harsh conditions, will also cleave Boc groups. |

| Methyl Ether | Trimethylsilyl iodide (TMSI) in Acetonitrile or DCM | 1 - 24 h | Strong Lewis acid conditions, will also cleave Boc groups. |

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines with Boc and alcohols/phenols with methyl ethers are provided below.

Protocol 1: Boc Protection of an Amine

This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Reagents and Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

-

Stir the reaction for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Protocol 2: Methylation of an Alcohol (Williamson Ether Synthesis)

This protocol outlines the formation of a methyl ether from an alcohol using methyl iodide.

Reagents and Materials:

-

Alcohol substrate

-

Sodium hydride (NaH) (1.1 - 1.5 equivalents)

-

Methyl iodide (CH₃I) (1.2 - 2.0 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the alcohol in the anhydrous solvent at 0 °C under an inert atmosphere, carefully add sodium hydride in portions.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Protocol 3: Selective Deprotection of a Boc Group in the Presence of a Methyl Ether

This protocol details the removal of a Boc group using trifluoroacetic acid (TFA) while leaving a methyl ether intact.

Reagents and Materials:

-

Boc-protected amine with a methyl ether functionality

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the substrate in DCM in a round-bottom flask.

-

Add an equal volume of TFA to the solution at room temperature.

-

Stir the reaction mixture for 30 minutes to 2 hours, monitoring the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 4: Deprotection of a Methyl Ether

This protocol describes the cleavage of a methyl ether using boron tribromide (BBr₃). Caution: BBr₃ is a highly corrosive and moisture-sensitive reagent. This procedure should be performed in a well-ventilated fume hood under anhydrous conditions.

Reagents and Materials:

-

Methyl ether substrate

-

Boron tribromide (BBr₃) (1.0 M solution in DCM or neat) (2-4 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

Dissolve the methyl ether substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

-

Slowly add the BBr₃ solution dropwise to the stirred solution.

-

Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature. Continue stirring for 2-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of methanol.

-

Add saturated aqueous NaHCO₃ solution to neutralize the mixture.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Mandatory Visualizations

Logical Relationship of Orthogonal Deprotection

Caption: Orthogonal deprotection strategy for Boc and Me groups.

Experimental Workflow for Selective Boc Deprotection

Caption: Workflow for selective Boc deprotection.

Application in Multi-Step Synthesis: The Case of Saxitoxin Intermediates

For instance, in the synthesis of key precursors to Saxitoxin, a di-Boc protected intermediate is often utilized.[2][3] One of the Boc groups can be selectively cleaved under controlled acidic conditions, leaving other sensitive functionalities, including ether linkages, intact for subsequent reactions. This highlights the critical role of the Boc group's predictable lability in the construction of such a complex molecule.

Conclusion

The orthogonality of the Boc and methyl protecting groups is a powerful tool in the arsenal of the synthetic chemist. The acid-lability of the Boc group in stark contrast to the robustness of the methyl ether allows for the selective deprotection of amines in the presence of protected hydroxyl groups. This technical guide has provided the foundational principles, quantitative data, and detailed experimental protocols necessary for the successful implementation of this strategy in the laboratory. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of such orthogonal protecting group strategies are essential for the efficient and successful synthesis of complex molecular targets.

References

A Technical Guide to Non-Natural Amino Acid Derivatives: Expanding the Proteomic Toolkit for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology describes the translation of a nucleic acid sequence into a protein, a polymer assembled from a canonical set of 20 amino acids. While this repertoire has given rise to the vast diversity of life, it represents only a fraction of the chemical possibilities for protein structure and function. Non-natural amino acid (nnAA) derivatives, also known as unnatural or non-canonical amino acids, are synthetic or naturally occurring amino acids that are not among the 20 genetically encoded.[1] Their incorporation into proteins opens up a new frontier in protein engineering, allowing for the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties with unprecedented precision.[2] This technical guide provides an in-depth overview of the core principles, methodologies, and applications of non-natural amino acid derivatives, with a focus on their transformative impact on research and drug development.

Core Concepts: Expanding the Genetic Code

The site-specific incorporation of nnAAs into a protein of interest is primarily achieved by the strategic reassignment of a codon, typically a nonsense or "stop" codon, within the gene encoding the protein.[3] The amber stop codon (UAG) is the most commonly used for this purpose due to its relatively low frequency of use in many organisms.[3] This process, known as nonsense suppression, requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the expression system.[4]

Orthogonality is Key: The aaRS/tRNA pair must be "orthogonal" to the host's endogenous translational machinery. This means the engineered synthetase specifically charges its partner tRNA with the non-natural amino acid and does not recognize any of the host's endogenous tRNAs. Conversely, the host's native synthetases do not recognize the orthogonal tRNA. This mutual exclusivity ensures the high fidelity of nnAA incorporation at the designated site.

Synthesis of Non-Natural Amino Acid Derivatives

The chemical synthesis of nnAAs is a critical first step in their application. A wide variety of synthetic routes have been developed to produce nnAAs with diverse side chains. Common strategies include modifications of existing amino acids or de novo synthesis from simple precursors.

Example Synthesis Protocols:

Synthesis of p-Acetyl-L-phenylalanine: A common method for synthesizing p-acetyl-L-phenylalanine involves the acetylation of L-phenylalanine using acetic anhydride in an acetic acid medium. This straightforward approach is known for its efficiency and high yields. The reaction proceeds via the nucleophilic attack of the amino group of L-phenylalanine on the carbonyl carbon of acetic anhydride.

Synthesis of Nε-propargyl-L-lysine (Propargyl-Lysine): Propargylated amino acids, such as Nε-propargyl-L-lysine, are valuable for their utility in "click chemistry." A representative synthesis of an Fmoc-protected propargylglycine, a related propargylated amino acid, can start from a protected L-serine derivative. The key step is the introduction of the propargyl group via reaction with propargyl bromide in the presence of a suitable base like sodium hydride.

Experimental Protocols for Incorporation and Labeling

The successful incorporation of nnAAs and their subsequent modification relies on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Site-Specific Incorporation of a Non-Natural Amino Acid in E. coli via Amber Codon Suppression

This protocol outlines the general steps for incorporating a nnAA into a target protein expressed in E. coli.

1. Plasmid Preparation:

- Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

- Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., pEVOL or pSUPAR series plasmids).

2. Transformation:

- Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the aaRS/tRNA plasmid.

- Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection of both plasmids.

3. Protein Expression:

- Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C.

- The following day, inoculate the starter culture into a larger volume of LB medium containing antibiotics and the non-natural amino acid (typically at a final concentration of 1-2 mM).

- Grow the culture at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters) and, if necessary, an inducer for the aaRS/tRNA plasmid (e.g., L-arabinose).

- Continue to incubate the culture, often at a reduced temperature (e.g., 18-30°C), for several hours to overnight to allow for protein expression.

4. Protein Purification and Analysis:

- Harvest the cells by centrifugation.

- Lyse the cells using standard methods (e.g., sonication, French press).

- Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Verify the incorporation of the nnAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should correspond to the expected mass including the nnAA.

Protocol 2: Bioorthogonal Labeling of a Protein Containing a Non-Natural Amino Acid in Live Mammalian Cells using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of a nnAA-containing protein with a fluorescent dye in living mammalian cells.

1. Metabolic Labeling (if applicable) or Transfection:

- For metabolic labeling: Incubate cells with a nnAA precursor that can be metabolically incorporated (e.g., L-azidohomoalanine (AHA) to replace methionine).

- For site-specific incorporation: Co-transfect mammalian cells (e.g., HEK293T) with plasmids encoding the target protein with an amber codon, the orthogonal aaRS/tRNA pair, and a reporter gene (e.g., GFP) if desired. Culture the cells in medium supplemented with the nnAA (e.g., a cyclooctyne- or azide-containing amino acid).

2. SPAAC Reaction:

- Prepare a stock solution of the cyclooctyne- or azide-functionalized fluorescent dye in DMSO.

- Dilute the dye in pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM).

- Wash the cells twice with warm PBS.

- Add the dye-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.

3. Washing and Imaging:

- Wash the cells three times with warm PBS to remove any unreacted dye.

- If desired, counterstain the nucleus with a suitable dye (e.g., Hoechst 33342).

- Replace the PBS with a pre-warmed imaging medium.

- Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantitative Data on Incorporation Efficiency

The efficiency of nnAA incorporation can vary depending on the specific nnAA, the orthogonal aaRS/tRNA pair, the expression system, and the position of the amber codon within the gene. Quantitative analysis is crucial for optimizing experimental conditions.

| Non-Natural Amino Acid | Expression System | Incorporation Method | Reported Yield/Efficiency | Reference |

| O-methyltyrosine (OMeY) | HEK293T cells | Amber Suppression | 7.1 µg from 10^6 cells (single site) | |

| O-methyltyrosine (OMeY) | HEK293T cells | Amber Suppression | 4.0 µg from 10^6 cells (double site) | |

| O-methyltyrosine (OMeY) | HEK293T cells | Amber Suppression | 1.3 µg from 10^6 cells (triple site) | |

| 3-iodo-L-tyrosine | Mammalian cells | Amber Suppression | >95% occupancy | |

| p-azido-L-phenylalanine (pAzF) | E. coli | Amber Suppression | High efficiency and fidelity |

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in the use of non-natural amino acid derivatives.

Applications in Research and Drug Development

The ability to introduce novel chemical functionalities into proteins has profound implications for both basic research and therapeutic development.

-

Probing Protein Structure and Function: nnAAs can serve as powerful probes to investigate protein structure, dynamics, and interactions. For instance, fluorescent nnAAs can be used as in-situ reporters for conformational changes, while photo-crosslinking nnAAs can be used to map protein-protein or protein-ligand interaction interfaces with high precision. The study of G protein-coupled receptor (GPCR) signaling has particularly benefited from this technology, with photo-crosslinking nnAAs being used to delineate the residues at the interface of GPCR heterodimers.

-

Enzyme Engineering: The incorporation of nnAAs with novel catalytic activities can be used to create enzymes with enhanced or entirely new functionalities. This has led to the development of artificial enzymes that can catalyze reactions not found in nature. For example, the incorporation of the unnatural amino acid p-aminophenylalanine has been used to create a designer enzyme for hydrazone and oxime formation.

-

Therapeutic Development: nnAAs are increasingly being used in the development of novel therapeutics. They can be used to improve the pharmacokinetic properties of peptide and protein drugs, such as increasing their stability to proteolysis. Furthermore, the bioorthogonal reactive groups on nnAAs provide a means for site-specific conjugation of drugs, imaging agents, or other moieties to therapeutic proteins, such as in the development of antibody-drug conjugates (ADCs).

Conclusion

Non-natural amino acid derivatives represent a paradigm shift in our ability to study and manipulate proteins. By expanding the genetic code, researchers can now install a vast array of chemical functionalities into proteins with site-specific precision. This has already led to significant advances in our understanding of complex biological processes and is paving the way for the development of a new generation of protein-based therapeutics. As the toolkit of nnAAs and their incorporation methodologies continues to expand, so too will their impact on the fields of chemical biology, drug discovery, and synthetic biology.

References

- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 4. Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Boc-D-Tyr(Me)-OH for Studying Ligand-Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular recognition, the precise interaction between a ligand and its receptor is fundamental to eliciting a biological response. The study of these interactions is a cornerstone of pharmacology and drug development. Modified amino acids are invaluable tools in this field, allowing researchers to dissect the molecular determinants of binding and function. One such crucial building block is Boc-D-Tyr(Me)-OH , or N-α-(tert-Butoxycarbonyl)-O-methyl-D-tyrosine.

This technical guide provides a comprehensive overview of this compound, its application in solid-phase peptide synthesis (SPPS), and its utility in the design of peptide ligands to probe and modulate receptor interactions, with a particular focus on opioid receptors. This document will detail the rationale for its use, experimental protocols for peptide synthesis and receptor binding assays, and the signaling pathways commonly investigated.

This compound is a non-natural amino acid derivative that incorporates two key modifications to the tyrosine scaffold: a D-configuration of the alpha-carbon and a methyl ether protecting group on the phenolic hydroxyl group. The "Boc" (tert-butyloxycarbonyl) group is a temporary protecting group for the α-amino group, essential for the stepwise nature of Boc-based solid-phase peptide synthesis.[1] The incorporation of a D-amino acid can significantly alter the peptide's secondary structure and increase its resistance to enzymatic degradation, thereby enhancing its bioavailability and duration of action. The O-methylation of the tyrosine hydroxyl group allows researchers to investigate the role of this functional group in receptor binding and activation.

Core Principles and Applications

The strategic incorporation of this compound into a peptide sequence allows researchers to address several key questions in ligand-receptor interaction studies:

-

Probing the Role of the Tyrosine Hydroxyl Group: The phenolic hydroxyl group of tyrosine is a common hydrogen bond donor and acceptor in ligand-receptor interactions. By replacing it with a methyl ether, which can only act as a hydrogen bond acceptor, researchers can elucidate the specific contribution of this hydroxyl group to binding affinity and receptor activation.

-

Enhancing Metabolic Stability: Peptides are susceptible to degradation by proteases in biological systems. The introduction of a D-amino acid at the N-terminus or within the peptide sequence can sterically hinder protease recognition and cleavage, leading to a longer biological half-life.

-

Modulating Receptor Selectivity and Affinity: The conformational constraints imposed by a D-amino acid can alter the peptide's three-dimensional structure, potentially leading to changes in its binding affinity and selectivity for different receptor subtypes.

These properties make this compound a valuable tool in the development of novel therapeutics, particularly in the field of opioid research where peptide-based ligands are extensively studied for their potential as analgesics with improved side-effect profiles.

Data Presentation: Representative Opioid Peptide Ligand Affinities

| Ligand | Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |

| DAMGO | Mu (µ) | [³H]-DAMGO | 1.2 | [2] |

| Delta (δ) | [³H]-DPDPE | >10,000 | ||

| Kappa (κ) | [³H]-U69,593 | >10,000 | ||

| DADLE | Delta (δ) | [³H]-DPDPE | 1.8 | |

| Mu (µ) | [³H]-DAMGO | 12 | ||

| Kappa (κ) | [³H]-U69,593 | >10,000 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide on a solid support resin using Boc-protected amino acids, including this compound.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling reagents

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., anisole, thioanisole)

-

Diethyl ether

-

Peptide synthesis vessel

-

Shaker

Workflow for Boc-SPPS:

Caption: A flowchart illustrating the key steps in a single cycle of Boc-SPPS.

Procedure:

-

Resin Preparation: Swell the resin in DCM in the synthesis vessel for 30 minutes.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the free amine with a solution of 10% DIEA in DCM or DMF.

-

Coupling: Couple the next Boc-protected amino acid (e.g., this compound) to the free amine. This is typically done using a coupling reagent like DCC and an additive like HOBt, or a more modern coupling agent like HBTU or HATU, in DMF. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Boc group has been removed, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.

-

Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a synthesized peptide for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)

-

Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for mu-opioid receptors)

-

Synthesized peptide ligand (at various concentrations)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., a high concentration of a known unlabeled ligand like naloxone)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Workflow for Radioligand Binding Assay:

Caption: A flowchart outlining the main steps of a competitive radioligand binding assay.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess unlabeled ligand), and competitive binding (membranes, radioligand, and varying concentrations of the test peptide).

-